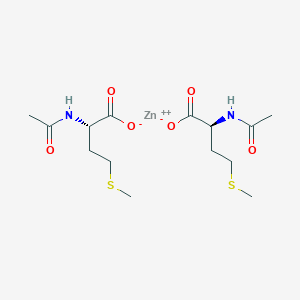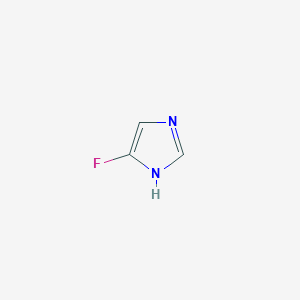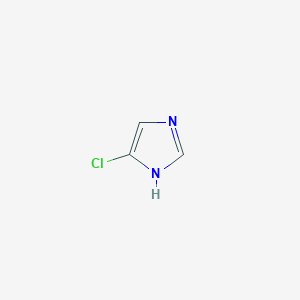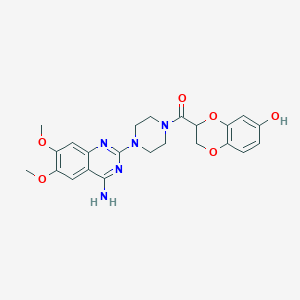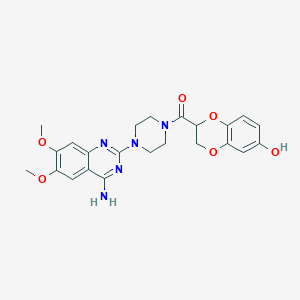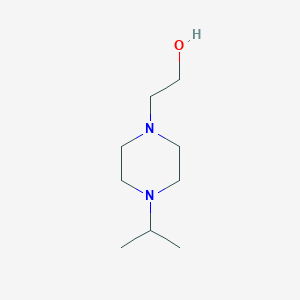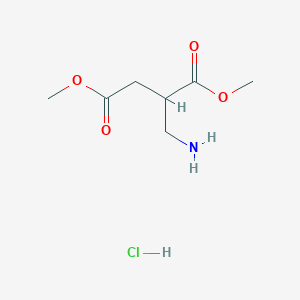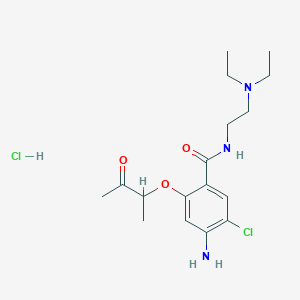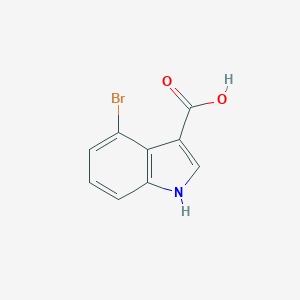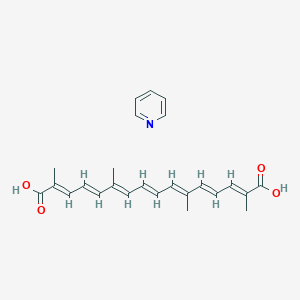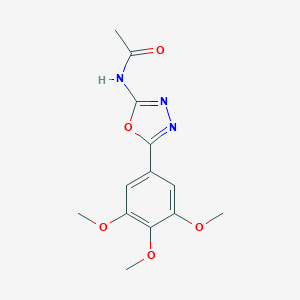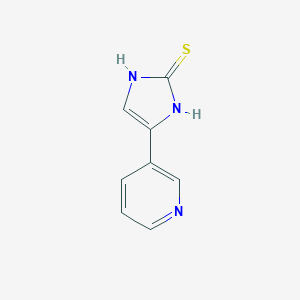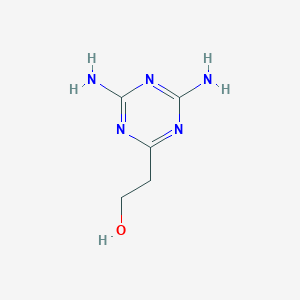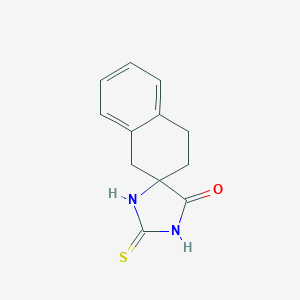
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione, also known as spirothiohydantoin, is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has shown promising results in various fields of study, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and electrostatic interactions. This compound has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs.
Effets Biochimiques Et Physiologiques
Studies have shown that 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin in lab experiments include its unique chemical structure, which allows for the development of new compounds and materials, and its potential applications in drug discovery and medicinal chemistry. However, the limitations of using 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the study of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin, including the development of new drugs and materials, the investigation of its mechanism of action, and the exploration of its potential applications in various fields of study. Additionally, further research is needed to fully understand the advantages and limitations of using 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin in lab experiments and its potential toxicity.
Méthodes De Synthèse
The synthesis of 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin can be achieved using several methods, including the reaction of 2-mercaptohydantoins with α-halo ketones or aldehydes, or by the reaction of thiosemicarbazide with cyclic ketones. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
Spirothiohydantoin has been used in various scientific research applications, including medicinal chemistry and drug discovery. This compound has shown potential as a scaffold for the development of new drugs due to its ability to interact with biological targets and its unique chemical properties. Additionally, 7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thioneantoin has been used as a building block for the synthesis of novel organic compounds and materials.
Propriétés
Numéro CAS |
108651-08-7 |
|---|---|
Nom du produit |
7,8-Benzo-1,3-diazaspiro(4.5)decane-4-one-2-thione |
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2'-sulfanylidenespiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-4'-one |
InChI |
InChI=1S/C12H12N2OS/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16) |
Clé InChI |
YXXPIDQOBPJEDR-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
SMILES canonique |
C1CC2(CC3=CC=CC=C31)C(=O)NC(=S)N2 |
Synonymes |
2'-Thioxospiro[tetralin-2,4'-imidazolidin]-5'-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



